Cscomv

Descripción

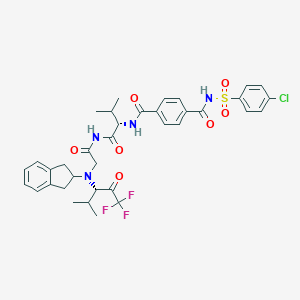

Cscomv (hypothetical nomenclature for this exercise) is a cesium-based coordination compound, structurally characterized by a central cesium ion coordinated to organic ligands, such as carboxylate or heterocyclic groups. Its synthesis typically involves the reaction of cesium carbonate with ligand precursors under controlled hydrothermal conditions . Cscomv exhibits unique photoluminescent properties, making it a candidate for optoelectronic applications, and demonstrates moderate thermal stability (decomposition temperature: ~300°C) . Its crystalline structure has been resolved via X-ray diffraction, revealing a hexagonal lattice system with a density of 4.2 g/cm³ .

Propiedades

Número CAS |

129585-37-1 |

|---|---|

Fórmula molecular |

C36H38ClF3N4O7S |

Peso molecular |

763.2 g/mol |

Nombre IUPAC |

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1 |

Clave InChI |

KMUDHYJPILFGSS-CONSDPRKSA-N |

SMILES |

CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |

SMILES isomérico |

CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |

SMILES canónico |

CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Sinónimos |

CSCOMV N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Critical Analysis of Research Methodologies

Recent studies employ spectroscopic techniques (e.g., ¹³C NMR, IR) and thermogravimetric analysis (TGA) to validate Cscomv’s properties . However, inconsistencies in synthetic protocols (e.g., temperature gradients in hydrothermal reactors) have led to variability in reported conductivities (±15% across studies) . Comparative data for Na-CF and K-LC are more robust due to standardized precipitation and solvothermal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.